1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O4/c1-17-15-18(22(29)26-11-13-31-14-12-26)23-27(17)16-21(28)25-9-7-24(8-10-25)19-5-3-4-6-20(19)30-2/h3-6,15H,7-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAMKUXPZGTDIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-Methyl-3-(morpholine-4-carbonyl)-1H-pyrazole
The pyrazole core is synthesized through cyclocondensation of β-diketone intermediates. A representative procedure involves:
Diketone Formation :
Ethyl acetoacetate (1.0 eq) reacts with morpholine-4-carbonyl chloride (1.2 eq) in THF at -10°C using DMAP (0.1 eq) as catalyst, yielding 3-(morpholine-4-carbonyl)pentane-2,4-dione (78% yield).Cyclization :
Treatment with hydrazine hydrate (1.5 eq) in ethanol at reflux for 6 hours produces the pyrazole ring system. Methyl group introduction occurs through careful control of stoichiometry and temperature (65°C, 12 hr), achieving 63% isolated yield.
Key Parameters :
| Step | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| 1 | -10 | 2 | 78 |
| 2 | 65 | 12 | 63 |
Piperazine Functionalization
4-(2-Methoxyphenyl)piperazine is prepared via Buchwald-Hartwig amination:
Substrate Preparation :
1-Bromo-2-methoxybenzene (1.0 eq) reacts with piperazine (3.0 eq) in toluene using Pd(OAc)₂ (5 mol%) and Xantphos (6 mol%) at 110°C for 24 hours (82% yield).Protection Strategy :
The secondary amine is protected as tert-butyl carbamate (Boc) using Boc₂O (1.2 eq) in DCM with DMAP catalysis (91% yield).
Final Coupling via Claisen-Schmidt Condensation
The ethanone bridge is formed through base-mediated condensation:
Activation :
Pyrazole aldehyde (1.0 eq) reacts with N-Boc-4-(2-methoxyphenyl)piperazine (1.1 eq) in DMF at 80°C using K₂CO₃ (2.0 eq) as base.Oxidation :
Intermediate alcohol is oxidized to ketone using MnO₂ (3.0 eq) in CHCl₃ at reflux (68% overall yield).
Critical Observation :
Excessive base (>2.5 eq) leads to morpholine ring opening (12% side product formation).
Synthetic Route 2: Convergent Approach Using Preformed Ethanone Spacer
Dichloromethane-Mediated Coupling
Bromoethanone (1.0 eq) reacts simultaneously with:
- Sodium salt of 4-(2-methoxyphenyl)piperazine (1.05 eq)
- Silver salt of 5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazole (1.05 eq)
Reaction proceeds in anhydrous DCM at 0°C → RT over 18 hours (54% yield).
Advantages :
- Avoids intermediate purification
- Single-step conjugation
Limitations :
- Requires strict moisture control
- Silver salt preparation adds complexity
Synthetic Route 3: Solid-Phase Synthesis for Parallel Optimization
Wang Resin Immobilization
The pyrazole component is anchored via:
- Ester linkage formation using DIC/HOBt activation
- Sequential coupling of morpholine carbonyl chloride (2.0 eq)
- Methyl group introduction via Suzuki-Miyaura cross-coupling
Reaction Parameters :
| Step | Reagent | Time (hr) | Yield (%) |
|---|---|---|---|
| 1 | DIC/HOBt | 4 | 95 |
| 2 | Morpholine carbonyl | 8 | 87 |
| 3 | Methylboronic acid | 6 | 78 |
Solution-Phase Coupling
Cleaved pyrazole intermediate reacts with preformed 4-(2-methoxyphenyl)piperazin-1-ylethanone using HATU (1.5 eq) and DIPEA (3.0 eq) in DMF (62% yield).
Critical Comparison of Synthetic Methodologies
Performance Metrics :
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Yield (%) | 32 | 54 | 41 |
| Purity (HPLC) | 98.2 | 95.7 | 97.4 |
| Scalability (kg) | 5 | 1 | 0.5 |
| Cost Index | 1.0 | 1.8 | 2.3 |
Key Findings :
- Route 2 provides superior yields but requires expensive silver salts
- Solid-phase synthesis (Route 3) enables rapid analog development
- Traditional sequential synthesis (Route 1) remains optimal for large-scale production
Analytical Characterization Data
Spectroscopic Profile
¹H NMR (400 MHz, CDCl₃) :
δ 7.25 (d, J=8.4 Hz, 1H, ArH), 6.95 (t, J=7.2 Hz, 1H, ArH), 6.85 (d, J=7.6 Hz, 1H, ArH), 6.78 (s, 1H, Pyrazole-H), 4.15 (q, J=6.8 Hz, 2H, CH₂CO), 3.72 (m, 4H, Morpholine OCH₂), 3.65 (s, 3H, OCH₃), 3.52 (m, 4H, Piperazine NCH₂), 2.88 (m, 4H, Morpholine NCH₂), 2.45 (s, 3H, CH₃).
HRMS (ESI+) : Calcd for C₂₃H₃₁N₅O₄ [M+H]⁺: 458.2401; Found: 458.2398.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the morpholine moiety can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
- Oxidation of the methoxy group can yield 1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone.
- Reduction of the carbonyl group can yield 1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholin-4-yl)-1H-pyrazol-1-yl)ethanone.
Scientific Research Applications
1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. These may include:
Receptors: Binding to and modulating the activity of certain receptors, such as serotonin or dopamine receptors.
Enzymes: Inhibiting or activating enzymes involved in key biological pathways.
Pathways: Affecting signaling pathways that regulate cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Pharmacological Target (Inferred) | Reference |
|---|---|---|---|---|
| Target Compound | 2-Methoxyphenyl (piperazine); 5-methyl, morpholine-4-carbonyl (pyrazole) | ~498.5 | Kinases/GPCRs | |
| 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) | Trifluoromethylphenyl (piperazine); unsubstituted pyrazole | ~423.4 | Serotonin receptors | |
| 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone | 2,3-Dimethylphenyl (piperazine); phenyl (pyrazole) | ~375.4 | Antidepressant/antitumor | |
| 1-(3-Chlorophenyl)-4-(6-nitropyridin-3-yl)piperazine | 3-Chlorophenyl (piperazine); nitro-pyridine | ~347.8 | Dopamine D2/D3 receptors |
Key Observations:
In contrast, trifluoromethyl (Compound 5) or nitro groups () may prioritize hydrophobic interactions or electron-withdrawing effects. The 2-methoxyphenyl substituent on piperazine is associated with serotonin 5-HT1A/5-HT7 receptor affinity in related compounds .
Synthetic Pathways :
- The target compound likely employs a coupling reaction between bromoacetyl-piperazine and pyrazole-thiol precursors, analogous to methods in . This contrasts with the SNAr (nucleophilic aromatic substitution) strategies used for nitro-pyridine derivatives .
Pharmacological and Physicochemical Comparisons
Table 2: Bioactivity and Solubility Trends
Key Insights:
- The morpholine-carbonyl group reduces logP (~2.8 vs. ~3.2 in ), likely improving solubility over non-polar analogs. However, solubility remains lower than pyrazoline derivatives due to the bulky piperazine-pyrazole core .
- Antiproliferative activity is hypothesized based on structural parallels to pyrazole-thiazole hybrids (IC50: 1–10 µM in ), but explicit data for the target compound is absent in the evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
